tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate: A Pivotal Scaffold for Alkaloid Synthesis
tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate: A Pivotal Scaffold for Alkaloid Synthesis
Topic: tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate (CAS: 477584-15-9) is a bifunctional aliphatic building block characterized by a protected primary amine and a reactive ketone within a cyclohexane framework. It serves as a "masked" Mannich base, offering a stable precursor to 2-(aminomethyl)cyclohexanone , a compound notoriously prone to self-condensation and polymerization in its free state.
This guide analyzes its physicochemical properties, synthetic pathways, and its critical role as a precursor for octahydroindoles —a core structural motif in Amaryllidaceae alkaloids (e.g., mesembrine) and various pharmaceutical candidates.
Structural Analysis & Physicochemical Properties[1][2]
The molecule features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, rendering the amine non-nucleophilic and allowing selective chemistry at the ketone position. The 2-position of the cyclohexanone ring is a chiral center; however, the compound is typically supplied as a racemate unless asymmetric synthesis is employed.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate | |
| CAS Number | 477584-15-9 | |
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/enantiomeric excess |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Sparingly soluble in water |
| Stability | Stable at RT; hygroscopic | Store under inert atmosphere (N₂) |
| pKa (Predicted) | ~10.5 (Conjugate acid of free amine) | Boc-amide proton is non-basic |
Synthetic Pathways
The synthesis of this scaffold typically proceeds via a Mannich reaction , followed by protection. The direct isolation of the free aminomethyl ketone is challenging due to stability issues; thus, in situ protection is the standard protocol.
Synthesis Workflow (Graphviz)
The following diagram outlines the standard two-step synthesis starting from cyclohexanone.
Figure 1: Synthetic route via Mannich condensation and subsequent Boc-protection.
Mechanistic Insight[4][5]
-
Mannich Reaction: Cyclohexanone reacts with formaldehyde and an amine source (often dimethylamine followed by elimination, or directly with ammonia equivalents) to generate the
-amino ketone. -
Stabilization: The free
-amino ketone is prone to intermolecular condensation (polymerization). Trapping the amine with di-tert-butyl dicarbonate (Boc₂O) prevents this, yielding the stable carbamate title compound.
Chemical Reactivity & Applications[2][6]
The utility of tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate lies in its ability to undergo cyclization-reduction sequences . It is a "pre-packaged" octahydroindole precursor.
The Octahydroindole Gateway
Upon removal of the Boc group, the liberated primary amine spontaneously attacks the carbonyl carbon (intramolecular Schiff base formation), forming an iminium species. Reduction of this intermediate yields octahydroindole (perhydroindole), a fused bicyclic system found in numerous bioactive natural products.
Reactivity Network (Graphviz)
Figure 2: Transformation mechanism from the Boc-precursor to the octahydroindole scaffold.
Stereochemical Implications[7]
-
Cis- vs. Trans-Fusion: The reduction of the cyclic imine intermediate determines the ring fusion stereochemistry.
-
Catalytic Hydrogenation (Acidic): Typically favors the cis-fused octahydroindole.
-
Dissolving Metal Reduction: Can favor trans-fusion (thermodynamic control).
-
This tunability makes the scaffold invaluable for synthesizing specific diastereomers of alkaloids like mesembrine (serotonin reuptake inhibitor).
-
Experimental Protocol: Deprotection & Cyclization
A standardized protocol for converting the title compound to octahydroindole.
Materials
-
Substrate: tert-Butyl N-[(2-oxocyclohexyl)methyl]carbamate (1.0 eq)
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM)
-
Reductant: Sodium Borohydride (NaBH₄)
-
Base: NaHCO₃ (sat.[1] aq.)
Methodology
-
Deprotection: Dissolve the substrate in DCM (0.1 M). Add TFA (10–20 eq) dropwise at 0°C. Stir at room temperature (RT) for 1–2 hours until TLC indicates consumption of starting material.
-
Concentration: Remove volatiles under reduced pressure. The residue contains the trifluoroacetate salt of the amino ketone (or the cyclized iminium salt).
-
Neutralization/Cyclization: Redissolve the residue in Methanol (MeOH). Adjust pH to ~8–9 using Et₃N or solid NaHCO₃ to ensure the free amine is available for cyclization. Stir for 30 minutes.
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Caution: Gas evolution (H₂). Stir for 2 hours, allowing to warm to RT.
-
Workup: Quench with water. Extract with DCM (3x). Dry organic layers over MgSO₄ and concentrate.
-
Purification: The crude octahydroindole is an oil/solid that can be purified via flash chromatography (Amine-functionalized silica or DCM/MeOH/NH₃ eluent).
Safety & Handling
-
Hazards: The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.
-
Self-reactivity: While the Boc form is stable, accidental exposure to strong acids will trigger deprotection and potential polymerization. Avoid contact with Lewis acids unless intended.
References
-
PubChem. (2025). tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate (Compound). National Library of Medicine. Link
-
Organic Chemistry Portal. (2024). Boc Protecting Group Stability and Deprotection. Link
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.
-
BenchChem. (2025). Common side reactions in the methylation of cyclohexanone. (Context for cyclohexanone reactivity). Link
-
Nazih, A., & Heissler, D. (2002).[2] One-pot Conversion of t-Butyl Carbamates to Amides. Synthesis, 203-206.[2] (Reference for Boc-carbamate reactivity). Link
